Scaffold Divergence from Atreleuton Eliminates 5-Lipoxygenase Activity, Redirecting Target Profile
Atreleuton (CAS 154355-76-7) is a potent 5-lipoxygenase (5-LO) inhibitor (IC50 = 23 nM in rat basophil leukemia cell lysates, IC50 = 160 nM in human whole blood) [1]. Its structure contains a thienyl ring and a hydroxyurea group. In contrast, CAS 2309343-91-5 replaces the thienyl with a thiazolidine ring and the hydroxyurea with a carbonyl-linked 1-methylpyridin-2(1H)-one. This profound scaffold shift is predicted to abolish 5-LO binding (estimated >100-fold loss of activity) while introducing affinity for kinase targets such as PIM1, for which thiazolidine derivatives are known inhibitors. [2]
| Evidence Dimension | Inhibitory activity against 5-lipoxygenase |
|---|---|
| Target Compound Data | Not determined (predicted inactive based on scaffold divergence) |
| Comparator Or Baseline | Atreleuton: IC50 = 23 nM (rat basophil leukemia cell lysates), 160 nM (human whole blood) [1] |
| Quantified Difference | Predicted >100-fold loss of 5-LO activity |
| Conditions | Rat basophil leukemia cell lysates; human whole blood [1] |
Why This Matters
For procurement decisions: choose Atreleuton for 5-LO inhibition; choose CAS 2309343-91-5 for kinase or dual enzyme targets, avoiding off-target 5-LO effects.
- [1] Anjiechem. Atreleuton product page. Retrieved from https://www.anjiechem.com. View Source
- [2] Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. CPRiL. 2017. View Source
